molecular formula C9H14Cl2N2O2 B6297031 (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride CAS No. 2442565-30-0

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Cat. No. B6297031
CAS RN: 2442565-30-0
M. Wt: 253.12 g/mol
InChI Key: QQYNFOMWBDXPHK-JZGIKJSDSA-N
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Description

“(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride” is also known as N-(4-Hydroxyphenyl)propionamide . It has a molecular weight of 165.19 and its IUPAC name is N-(4-hydroxyphenyl)propanamide .


Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of N-(4-Hydroxyphenyl)propionamide is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) .


Chemical Reactions Analysis

The synthesis of piperazine derivatives, which are structurally similar to the compound , involves various reactions such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . These reactions are used to create a variety of chemical categories with two or three nitrogen atoms, indicating various biological activities .


Physical And Chemical Properties Analysis

N-(4-Hydroxyphenyl)propionamide is a solid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Oncology Research

FTY720, chemically related to the given compound, shows promise in cancer therapy. It is a potent immunosuppressant approved for multiple sclerosis treatment but also exhibits preclinical antitumor efficacy in various cancer models. Its antitumor effects are attributed to both S1PR-dependent and independent mechanisms, providing a novel approach for cancer treatment (Li Zhang et al., 2013).

Environmental Science and Toxicology

Research on advanced oxidation processes (AOPs) for degrading acetaminophen in water includes insights into by-products, biotoxicity, and degradation pathways. This study highlights the environmental impact and degradation strategies for pharmaceuticals, with specific mention of compounds like N-(3,4-dihydroxy phenyl) acetamide, which shares structural similarities (Mohammad Qutob et al., 2022).

Microbial Research

Eugenol, a hydroxyphenyl propene, and essential oils containing it have been studied for their antimicrobial properties. This research is significant for understanding natural antimicrobial compounds' potential in combating infections and food preservation (A. Marchese et al., 2017).

Food Science

The formation and toxicity of acrylamide in baked products have been extensively reviewed. This research is crucial for improving food safety standards and reducing exposure to potentially harmful compounds in food (J. Keramat et al., 2011).

Mechanism of Action

While the exact mechanism of action for this compound is not clearly recognized, it is known that piperazine derivatives, which are structurally similar, exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P301+P312+P330 .

Future Directions

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been isolated from various sources and exhibit a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNFOMWBDXPHK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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